(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid
Description
This compound is a bicyclic amino acid derivative featuring a 6-azabicyclo[3.2.1]octane core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its CAS number is 1936652-78-6, with a molecular weight of 255.31 g/mol and MDL number MFCD28389117 . It is used in pharmaceutical research as a building block for drug discovery, particularly in peptide synthesis and enzyme inhibitor design. The compound requires storage under dry, sealed conditions at room temperature and poses hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1S,5R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-5-4-6-13(14,7-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
InChI Key |
DNEMPSRQAZFJMK-TVQRCGJNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@@]1(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
| Step | Reaction Type | Description | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Starting Material | Bicyclic lactam or bicyclic amine precursor | Commercially available or synthesized | Bicyclic scaffold with nitrogen atom |
| 2 | Alkylation | Introduction of substituents on nitrogen or carbon atoms | Alkyl halides, bases (e.g., NaH, K2CO3) | Functionalized bicyclic intermediate |
| 3 | Reduction | Conversion of lactam to amine or other functional group modifications | LiAlH4 or other hydride reagents | Reduced bicyclic amine |
| 4 | Protection | Introduction of tert-butoxycarbonyl (Boc) protecting group on nitrogen | Boc2O (di-tert-butyl dicarbonate), base | Boc-protected bicyclic amine |
| 5 | Carboxylation | Introduction or oxidation to carboxylic acid at 5-position | Oxidizing agents (e.g., KMnO4), or CO2 | Final compound with carboxylic acid group |
This sequence ensures the installation of the Boc group and carboxylic acid with the correct stereochemistry maintained throughout.
Industrial Synthesis Considerations
In industrial settings, the synthesis can be optimized by employing flow microreactor technology , which enhances reaction control, safety, and scalability. Flow systems allow for precise temperature and mixing control, improving yields and stereochemical purity while reducing waste and reaction times compared to batch processes.
Chemical Reaction Analysis
Types of Key Reactions
- Alkylation: Typically performed on nitrogen or carbon atoms to introduce substituents.
- Reduction: Conversion of lactams to amines or carboxylic acids to alcohols.
- Protection: Boc protection of amines to prevent undesired side reactions.
- Oxidation: Introduction or modification of carboxylic acid groups.
- Substitution: Replacement of Boc or other groups under controlled conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, NaH, K2CO3 | Aprotic solvents, 0–50°C | Requires careful control to avoid overalkylation |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous ether solvents, 0°C to reflux | Sensitive to moisture, strong reducing agent |
| Protection | Di-tert-butyl dicarbonate (Boc2O) | Base (e.g., triethylamine), room temp | Protects amine as Boc-carbamate |
| Oxidation | Potassium permanganate (KMnO4) | Aqueous or organic solvents, mild heat | Converts alcohols to acids or introduces acid groups |
| Substitution | Nucleophiles (amines, thiols) | Varies depending on nucleophile | Enables functional group diversification |
Research Results and Applications
Enantioselective Synthesis
Several research efforts focus on the enantioselective synthesis of this compound to ensure high enantiomeric excess, critical for biological activity. Methods include:
- Use of chiral auxiliaries.
- Catalytic asymmetric transformations.
- Desymmetrization of symmetrical precursors.
These approaches allow for the stereocontrolled construction of the bicyclic framework with the desired (1S,5R) stereochemistry.
Applications in Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of tropane alkaloids, which have pharmacological activities such as analgesic, anticholinergic, and stimulant effects. Modifications on the bicyclic scaffold can enhance potency and reduce side effects in drug candidates.
Case Studies
| Study Focus | Description | Outcome |
|---|---|---|
| Analgesic Synthesis | Utilization of the compound to synthesize novel analgesics derived from tropane alkaloids | Improved potency and reduced side effects compared to traditional analgesics |
| Anticholinergic Agents | Development of agents for Parkinson's disease and overactive bladder treatment | Maintained activity with minimized toxicity due to structural integrity of bicyclic core |
Summary Table of Key Properties
| Property | Detail |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (1S,5R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
| CAS Number | 1009629-95-1 |
| Functional Groups | Boc-protected amine, carboxylic acid |
| Stereochemistry | (1S,5R) configuration |
| Common Solvents for Synthesis | Dichloromethane, ethanol, ether solvents |
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or its function as a synthetic intermediate. Generally, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analog 1: (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
- CAS: Not explicitly provided, but referenced as a hydrochloride salt.
- Molecular Weight : Similar to the parent compound but includes a hydrochloride counterion.
- The hydrochloride salt form improves solubility in polar solvents, facilitating its use in biological assays .
- Applications : Used in medicinal chemistry for salt formation to enhance bioavailability.
Structural Analog 2: exo-8-[(tert-Butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic Acid
- CAS : 280762-00-7
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- The exo configuration at the bridgehead may influence ring strain and conformational stability .
- Applications : Serves as a chiral scaffold in asymmetric synthesis.
Structural Analog 3: 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic Acid
- CAS : 1262396-32-6
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Key Differences :
- Applications : Explored in CNS drug design due to improved blood-brain barrier penetration.
Key Research Findings
- Synthetic Routes : The target compound can be synthesized via β-C−H functionalization strategies using ene reductases, as demonstrated in recent methodologies . In contrast, spiro analogs require cyclopropanation or ring-expansion techniques .
- Biological Activity : Bicyclo[3.2.1]octane derivatives exhibit superior binding affinity to opioid receptors compared to bicyclo[2.2.2] systems, likely due to reduced ring strain .
- Safety Profile : Compounds with bicyclo[3.2.1] frameworks generally show lower acute toxicity (e.g., H302) than bicyclo[2.2.2] analogs (e.g., H335 for respiratory irritation) .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing (1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from bicyclic precursors. Key steps include:
- Chiral Auxiliary Use : Asymmetric synthesis via chiral auxiliaries to achieve the desired (1S,5R) stereochemistry .
- Protection/Deprotection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in DCM) .
- Cyclization : Ring-closing reactions mediated by catalysts like Pd(OAc)₂ for bicyclo[3.2.1]octane formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the bicyclic system) and Boc group integrity .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the solid state .
- HRMS : Validates molecular formula (C₁₃H₂₁NO₄, MW 255.31 g/mol) and isotopic distribution .
Q. What common chemical reactions does this compound undergo?
- Methodological Answer :
- Oxidation : Carboxylic acid group can be converted to ketones using KMnO₄ or CrO₃ .
- Reduction : LiAlH₄ reduces the carboxyl group to an alcohol for downstream derivatization .
- Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, enabling amine functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects)?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. SH-SY5Y) and solvent (DMSO concentration ≤0.1%) .
- Structural Analogs : Compare activity of derivatives (e.g., fluorinated or methylated variants) to identify SAR trends .
- Mechanistic Profiling : Use SPR or ITC to quantify binding affinities for targets like σ receptors or cholinesterases .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for >90% ee in bicyclic amine intermediates .
- Chiral HPLC : Purify racemic mixtures using columns like Chiralpak AD-H (hexane:IPA mobile phase) .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
Q. How does this compound serve as a scaffold for tropane alkaloid synthesis?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., methyl or aryl groups) at the 5-position to mimic cocaine or atropine analogs .
- Ring Modifications : Replace the Boc group with acetyl or benzoyl groups to alter lipophilicity and target selectivity .
Safety and Handling
- Storage : 2–8°C in airtight containers; avoid moisture to prevent Boc group hydrolysis .
- PPE : Nitrile gloves, P95 respirators for dust control, and chemical-resistant lab coats .
- Waste Disposal : Neutralize with 1M NaOH before incineration to avoid toxic byproducts (e.g., NOx) .
Contradiction Analysis
- Discrepancy in Biological Activity : Studies report both antimicrobial and neuroprotective effects. This may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
